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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide
CAS No.: 1094235-02-5
Cat. No.: B1519161
Get Quote
. J

Role: Pharmacophore & Heterocyclic Precursor | Target Class: VGSCs / GABAergic
Modulators[1]

Executive Summary: The "Janus" Scaffold

In modern medicinal chemistry, 3-(2-Aminophenoxy)propanamide represents a "Janus"
scaffold—a molecule with two distinct faces of utility.

e Linear Pharmacophore: In its open-chain form, it mimics the structural motifs of Class |
antiarrhythmics and anticonvulsants (e.g., mexiletine, safinamide analogs), functioning as a
voltage-gated sodium channel (VGSC) blocker.

e Cyclization Precursor: It serves as the immediate, atom-economic precursor to 3,4-dihydro-
2H-1,4-benzoxazin-3-one, a privileged heterocyclic core found in anxiolytics, antipsychotics,
and antithrombotic agents.

This guide details the synthesis, structure-activity relationships (SAR), and pharmacological
mechanisms of this scaffold, designed for researchers optimizing lead compounds for CNS
indications.
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Chemical Architecture & SAR Analysis

The molecule consists of three distinct domains, each modifiable to tune physicochemical

properties (LogP, tPSA) and target affinity.[1]

Structural Domains

Domain Functionality

SAR Implications

Primary amine (
Domain A: Aniline Head
) at the ortho position.[1]

Critical for Cyclization: Acts as
the nucleophile for ring
closure.Binding: In the linear
form, serves as a H-bond
donor to channel residues
(e.g., Tyr/Phe in Nav1.7).[1]

Ether linkage (
Domain B: Phenoxy Linker

)-[1]

Flexibility: Provides rotational
freedom, allowing the molecule
to adopt the "U-shape”
required for channel pore
occlusion.Metabolic Liability:
The O-dealkylation site
(CYP450 target).[1]

Terminal amide (
Domain C: Propanamide Tail

)-[1]

Polarity: Modulates solubility
and BBB
permeability.Bioisostere: Can
be substituted with hydroxamic
acid (HDAC inhibition) or
hydrazides.

The Cyclization Equilibrium

The most defining chemical characteristic of this scaffold is its propensity to cyclize.[1] Under

acidic conditions or thermal stress, the ortho-aniline nitrogen attacks the amide carbonyl,

releasing ammonia (or amine) to form the 1,4-benzoxazin-3-one core.

e Researcher Note: When designing linear analogs as sodium channel blockers, steric bulk

must be added to the amide nitrogen (N-alkylation) to prevent spontaneous cyclization and
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inactivation of the linear pharmacophore.[1]

Experimental Protocols
Synthesis: Regioselective O-Alkylation (The "Green"
Route)

Objective: Synthesize 3-(2-aminophenoxy)propanamide from 2-aminophenol while avoiding
N-alkylation.

Rationale: 2-Aminophenol contains two nucleophiles: the phenoxide oxygen and the aniline
nitrogen.[1] Under basic conditions (Hard/Soft Acid-Base theory), the phenoxide is the harder
nucleophile and prefers the hard electrophilic center, but in Michael additions (soft electrophile),
competition occurs. We utilize a base-mediated thermodynamic control to favor O-alkylation.

Reagents:

2-Aminophenol (1.0 eq)[1]

Acrylamide (1.2 eq)[1]

Base: Triton B (Benzyltrimethylammonium hydroxide) or

[1]

Solvent: 1,4-Dioxane or Ethanol (anhydrous)
Protocol:
 Activation: Dissolve 2-aminophenol in 1,4-dioxane under

atmosphere. Add Triton B (catalytic amount, 10 mol%) and stir at room temperature for 15
minutes to generate the phenoxide anion.

» Addition: Dropwise add a solution of acrylamide in 1,4-dioxane over 30 minutes.
o Critical Step: Maintain temperature

to prevent polymerization of acrylamide.[1]
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e Reflux: Heat the mixture to reflux (

) for 6-8 hours.

o Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the
starting phenol.

e Workup: Cool to room temperature. Pour reaction mixture into ice-cold water. The product
often precipitates as a white/off-white solid.

 Purification: Recrystallize from Ethanol/Water.
o Validation:

should show the ether triplets at
ppm and

ppm, and the aromatic ortho-substituted pattern.

Cyclization to 1,4-Benzoxazin-3-one

Objective: Convert the linear scaffold to the heterocyclic core.[1]
Protocol:

e Dissolve 3-(2-aminophenoxy)propanamide in dilute

(
).

o Reflux for 2 hours. The acid catalyzes the intramolecular nucleophilic attack of the amine
onto the amide carbonyl.

e Cool and neutralize with

. The cyclic lactam will precipitate.

Mechanism of Action (MoA)
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Linear Form: Voltage-Gated Sodium Channel (VGSC)
Blockade

The linear derivatives function similarly to Lacosamide or Mexiletine.[1]
e Target: Navl.1, Navl.2, and Navl.7 channels.[1]

e Mechanism: They bind to the slow inactivation state of the sodium channel. The aromatic
"head" interacts with the local anesthetic binding site (Site 2) in the pore, while the amide
"tail" interacts with the extracellular vestibule or voltage-sensing domain, stabilizing the
channel in a non-conducting conformation.

e Therapeutic Outcome: Reduction of repetitive neuronal firing (Anticonvulsant, Analgesic).

Cyclic Form: GABA/Glutamate Modulation

Once cyclized to the benzoxazinone:

o Target: The lactam core mimics the pyrrolidone ring of Levetiracetam or the hydantoin ring of
Phenytoin.[1]

o Mechanism: Benzoxazinones often act as negative allosteric modulators of AMPA receptors
or modulators of the SV2A protein, reducing neurotransmitter release.[1]

Visualization of Pathways
Diagram 1: Synthesis & Cyclization Logic

This diagram illustrates the bifurcation between maintaining the linear anticonvulsant scaffold
and accessing the heterocyclic core.[1]

Target: Nav1.7 Target: SV2A/ AMPA

Base (Triton B) : i~
2-Aminophenol Michael Addition (Afll»'qqnyyl-s;m) Acid (HCh) / H . ,(Anx-'qut'p )‘
i O-Alkylation) . Cil eat .
(Nucleophile) Intramolecular Cyclization :
3-(2—Aminophenoxy)propanamida (-NH3) > 3,4-dihydro-2H-1,4-benzoxazin-3-one
(Linear Scaffold) ) (Heterocyclic Core)

________ »
Acrylamide - "
(Michael Acceptor)
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Click to download full resolution via product page

Caption: Synthetic pathway illustrating the regioselective O-alkylation to the linear
pharmacophore and subsequent cyclization to the benzoxazine core.

Diagram 2: Pharmacophore Interactions (Nav1.7)

This diagram models the hypothetical interaction of the linear derivative within the sodium
channel pore.[1]
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Caption: Pharmacophore mapping of the linear scaffold within the voltage-gated sodium
channel binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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